Product packaging for 3-O-(2-Iodoethyl)-D-glucose(Cat. No.:CAS No. 152099-89-3)

3-O-(2-Iodoethyl)-D-glucose

Cat. No.: B136596
CAS No.: 152099-89-3
M. Wt: 334.11 g/mol
InChI Key: TVNSPMNSKGLORC-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-O-(2-Iodoethyl)-D-glucose is a chemically modified derivative of D-glucose, where a 2-iodoethyl group is attached to the hydroxyl oxygen at the C-3 position of the glucose backbone. The iodine atom in the substituent may confer unique properties, such as enhanced radioopacity or reactivity, making it relevant for applications in medicinal chemistry or radiopharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15IO6 B136596 3-O-(2-Iodoethyl)-D-glucose CAS No. 152099-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152099-89-3

Molecular Formula

C8H15IO6

Molecular Weight

334.11 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal

InChI

InChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1

InChI Key

TVNSPMNSKGLORC-ULAWRXDQSA-N

SMILES

C(CI)OC(C(C=O)O)C(C(CO)O)O

Isomeric SMILES

C(CI)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

C(CI)OC(C(C=O)O)C(C(CO)O)O

Synonyms

3-O-(2-iodoethyl)-D-glucose
3-O-(2-iodoethyl)glucose

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-O-(2-Iodoethyl)-D-glucose involves the introduction of an iodoethyl group at the 3-position of the glucose molecule. This modification enhances its stability and alters its interaction with glucose transporters and metabolic pathways. The compound can be synthesized through various methods, including iodination reactions that preserve the integrity of the glucose structure while introducing the iodoethyl moiety.

Medical Imaging

One of the primary applications of this compound is in the field of medical imaging , particularly as a radiolabeled tracer for Single Photon Emission Computed Tomography (SPECT) . The compound's ability to mimic glucose allows it to be used in studies assessing glucose metabolism in tissues, making it valuable for diagnosing conditions such as cancer, diabetes, and ischemic heart disease .

  • Case Study : A study demonstrated that this compound could be used effectively to visualize myocardial glucose uptake in vivo. The biodistribution studies showed significant uptake in myocardial tissues shortly after administration, indicating its potential as a diagnostic tool for cardiac conditions .

Metabolic Studies

The compound has been employed in metabolic studies to understand glucose transport mechanisms and cellular uptake processes. It serves as a non-metabolized analogue of glucose, allowing researchers to investigate how cells utilize glucose without the confounding effects of metabolism .

  • Case Study : Research indicated that this compound could be utilized to study insulin sensitivity and resistance by measuring its uptake in adipocytes under varying concentrations of D-glucose. This application is crucial for understanding metabolic disorders such as type 2 diabetes .

Pharmacological Research

In pharmacological contexts, this compound has been investigated for its protective effects on pancreatic beta-cells against toxic agents like alloxan. Its role as a protective agent highlights its potential therapeutic applications beyond imaging .

Comparative Analysis with Other Glucose Analogues

To better understand the utility of this compound, it is useful to compare it with other glucose analogues such as 2-Deoxy-D-glucose (2-DG) and 3-O-Methyl-D-glucose (3-OMG).

Property/CompoundThis compound2-Deoxy-D-glucose3-O-Methyl-D-glucose
Synthesis ComplexityModerateModerateSimple
Metabolic StabilityHighModerateHigh
Cellular UptakeHighHighLow
Imaging ApplicationYesYesNo
Protective Effects on CellsYesNoYes

Comparison with Similar Compounds

Table 1: Structural Comparison of C-3 Substituted Glucose Derivatives

Compound Substituent at C-3 Molecular Formula Molecular Weight (g/mol) Key Features
This compound -O-CH₂CH₂I C₈H₁₅IO₅ 318.11* Halogenated, hydrophobic, reactive
Nigerose -O-(α-D-glucopyranosyl) C₁₂H₂₂O₁₁ 342.29 Disaccharide, hydrophilic
3-Deoxy-D-glucose -H (deoxygenated) C₆H₁₂O₅ 164.16 Lacks hydroxyl, metabolic inhibitor
2-Deoxy-2-fluoro-D-glucose -F at C-2 C₆H₁₁FO₅ 182.15 PET imaging agent, mimics glucose

*Calculated based on standard atomic weights.

Halogenated Glucose Derivatives

Halogenation at different positions of glucose significantly alters biological activity:

  • 2-Deoxy-2-fluoro-D-glucose : Widely used in positron emission tomography (PET) due to its ability to mimic glucose uptake while resisting glycolysis. The fluorine atom at C-2 enhances metabolic stability compared to the iodine in this compound, which may undergo β-elimination or nucleophilic substitution .
  • 3-Deoxy-D-glucose: Lacks the C-3 hydroxyl group, impairing its phosphorylation by hexokinase.

Table 2: Physicochemical Properties of Halogenated Glucose Derivatives

Compound Solubility Stability in Acidic Conditions Key Applications
This compound Moderate in polar solvents* Likely labile to hydrolysis Potential radiopharmaceuticals
2-Deoxy-2-fluoro-D-glucose High in water Stable PET imaging
3-Deoxy-D-glucose Soluble in water/ethanol Stable Glycolysis inhibition studies

*Inferred from solubility trends of iodoalkanes .

Preparation Methods

Protecting Group Strategy

The synthesis begins with the strategic protection of D-glucose hydroxyl groups to isolate the 3-O position. A widely cited method involves the use of p-methoxybenzyl (PMB) and acetyl groups to block undesired sites. For instance, acetobromo-α-D-glucose (compound 40 in Search Result) serves as a starting material, where the anomeric position is activated for subsequent modifications. By employing a benzylidene acetal to protect the 4,6-O positions, the 3-O hydroxyl is selectively exposed.

Alkylation with 2-Iodoethyl Tosylate

Williamson etherification is a cornerstone of this approach. A 2-iodoethyl group is introduced via reaction with 2-iodoethyl tosylate in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This method, adapted from the alkylation of 4-O-substituted glucose derivatives, achieves an 82% yield for analogous thioether conjugates. Key parameters include:

  • Temperature : 60°C

  • Reaction Time : 12 hours

  • Solvent : Anhydrous DMF

Post-alkylation, global deprotection using hydrofluoric acid in isopropanol (HFIP/HCl) removes PMB and benzylidene groups, yielding the target compound.

Glycal Epoxidation and Ring-Opening

Glucal Intermediate Synthesis

The Danishefsky glycal method (Search Result) offers an alternative route. Starting from d-glucal , epoxidation with dimethyldioxirane (DMDO) generates a 1,2-anhydrosugar intermediate. Ring-opening with 2-iodoethanol in the presence of zinc chloride (ZnCl₂) selectively functionalizes the 3-O position, as demonstrated in analogous PMB-substituted glycals.

Optimization of Epoxide Opening

Critical factors for regioselectivity include:

  • Catalyst : ZnCl₂ (10 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 68–72% for similar glycoconjugates

This method circumvents the need for exhaustive protection, though competing reactions at the anomeric center necessitate careful stoichiometric control.

Koenigs-Knorr Glycosylation with 2-Iodoethanol

Anomeric Activation

The Koenigs-Knorr reaction, traditionally used for glycoside formation, is repurposed here. Acetobromo-α-D-glucose is converted to its anomeric iodide using silver carbonate (Ag₂CO₃), followed by coupling with 2-iodoethanol (Search Result). This method mirrors the synthesis of PMB-substituted glucopyranosides, achieving 75–80% yields in related systems.

Deprotection and Purification

Subsequent deacetylation with sodium methoxide (NaOMe) in methanol affords the free 3-O-(2-iodoethyl) derivative. Chromatographic purification on silica gel (eluent: 20% methanol in dichloromethane) ensures high purity, as validated by NMR and HRMS data.

Indirect Synthesis via 2-Hydroxyethyl Intermediate

Hydroxyethylation and Halogen Exchange

A two-step protocol involves initial hydroxyethylation followed by iodination. Ethylene oxide reacts with 3-O-free glucose under basic conditions to form 3-O-(2-hydroxyethyl)-D-glucose . Subsequent treatment with triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane converts the hydroxyl to iodide, yielding the target compound.

Reaction Conditions

  • Hydroxyethylation : 40°C, 6 hours, K₂CO₃ catalyst

  • Iodination : 0°C, 2 hours, 90% conversion

Enzymatic Approaches and Biocatalytic Methods

Challenges and Opportunities

  • Substrate Tolerance : Limited data exist for iodoethyl acceptors.

  • Yield Optimization : Requires iterative enzyme screening.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-O-(2-Iodoethyl)-D-glucose, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves regioselective alkylation at the C3 hydroxyl group of D-glucose. Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be adapted by introducing a 2-iodoethyl group via a spacer . Optimization includes adjusting reaction temperature (40–60°C), catalyst concentration (e.g., 10 mol% CuI), and protecting groups (e.g., isopropylidene or benzylidene at C4/C6 to prevent side reactions) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR identifies the 2-iodoethyl group (δ 3.4–3.8 ppm for CH2_2I; coupling constants J=68J = 6–8 Hz for ethyl group). 13^{13}C NMR detects the iodine-bearing carbon (δ 5–15 ppm for C-I) and glucose backbone shifts .
  • X-ray crystallography : Resolves stereochemistry and confirms regioselective substitution, though crystallization may require derivatization (e.g., acetylation) .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) confirms molecular ion peaks and isotopic patterns (e.g., 127^{127}I vs. 129^{129}I) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data (e.g., NMR shifts or crystallography) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

  • Cross-validating NMR data across solvents (D2_2O vs. CDCl3_3) to assess hydrogen bonding impacts .
  • Using density functional theory (DFT) computations to model NMR chemical shifts and compare with experimental data .
  • Re-evaluating crystallographic parameters (e.g., thermal displacement factors) to identify disorder or partial occupancy .

Q. What experimental strategies assess the biological activity of this compound in cellular uptake or enzyme inhibition?

  • Methodological Answer :

  • Competitive uptake assays : Co-incubate cells with 3^3H-labeled D-glucose and this compound; measure radioactivity to determine inhibition kinetics .
  • Enzyme kinetics : Use glucose oxidase or hexokinase assays to quantify inhibition constants (KiK_i) and mode of inhibition (competitive vs. non-competitive) .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to glucose transporters (GLUT1/GLUT4) .

Q. How does the presence of the 2-iodoethyl group affect the compound’s physicochemical properties compared to other D-glucose derivatives?

  • Methodological Answer :

  • Solubility : Measure partition coefficients (LogP) via shake-flask method; the iodine atom increases hydrophobicity vs. O-methyl or O-acetyl derivatives .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring; iodine’s electronegativity may enhance hydrolysis susceptibility at acidic pH .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points shifted by iodine’s steric bulk) .

Q. What are the critical considerations in selecting protecting groups during synthesis to prevent undesired side reactions?

  • Methodological Answer :

  • Regioselectivity : Use isopropylidene groups at C4/C6 to block reactive hydroxyls, leaving C3 free for alkylation .
  • Deprotection : Opt for acid-labile groups (e.g., benzylidene) removable with HCl/MeOH without affecting the iodoethyl group .
  • Steric effects : Bulky groups (e.g., trityl) at C2 may hinder alkylation efficiency, requiring optimization of reaction time/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.